(+/-)-Menthol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

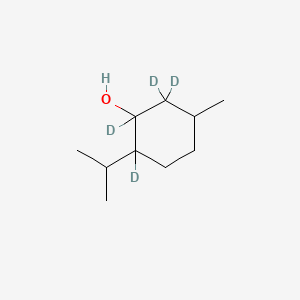

(+/-)-Menthol, also known as this compound, is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 160.293. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(+/-)-Menthol is a cyclic monoterpene alcohol derived from peppermint and other mint oils, known for its characteristic cooling sensation and diverse biological activities. This article explores the biological activity of menthol, focusing on its analgesic, anti-inflammatory, antimicrobial, and sensory properties, supported by various studies and case reports.

Chemical Structure and Isomerism

Menthol exists in several stereoisomeric forms, primarily as (+)-menthol (the natural form) and (−)-menthol. The structural differences between these isomers can significantly influence their biological effects. For instance, studies indicate that (−)-menthol exhibits stronger analgesic properties compared to (+)-menthol, which has minimal analgesic effects under certain conditions .

Analgesic Properties

Menthol's analgesic effects are primarily mediated through the activation of the transient receptor potential melastatin 8 (TRPM8) channel, which is responsible for sensing cold temperatures. Activation of TRPM8 leads to a cooling sensation that can inhibit pain perception. Research has demonstrated that menthol can disrupt nociceptive signaling pathways, providing relief from acute and inflammatory pain .

Case Study: Analgesic Effects in Humans

A study involving 16 human volunteers assessed the analgesic effect of 40% (−)-menthol applied topically. Results showed a significant decrease in cold pain and mechanical pain thresholds, suggesting menthol's efficacy in enhancing pain sensitivity while providing analgesia .

Anti-Inflammatory Effects

Menthol has been shown to exert anti-inflammatory effects through various mechanisms. In animal studies, administration of menthol resulted in reduced levels of pro-inflammatory cytokines such as IL-1, IL-23, and TNF-α. Notably, calprotectin levels—a marker of inflammation—were also decreased following menthol treatment .

Table 1: Summary of Anti-Inflammatory Effects of Menthol

| Study Reference | Species | Menthol Dose | Duration | Key Findings |

|---|---|---|---|---|

| Liu et al. (2022) | Rats | 5, 10, 20 mg/kg | 3 weeks | Reduced IL-1, IL-23, TNF-α levels; decreased calprotectin |

| Cheng & An (2022) | Mice | Variable | Variable | Decreased NF-kB p65 expression; anti-inflammatory response |

Antimicrobial Activity

Menthol exhibits notable antimicrobial properties against a range of pathogens. Studies have shown that menthol possesses antibacterial and antifungal activities, making it a potential candidate for use in topical formulations aimed at treating infections . The mechanism involves disruption of microbial cell membranes and inhibition of growth.

Table 2: Antimicrobial Efficacy of Menthol

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 - 1.0 mg/mL | Kamatou et al. (2013) |

| Candida albicans | 0.25 - 0.5 mg/mL | Kamatou et al. (2013) |

Sensory Effects and Nicotine Interaction

Menthol's sensory properties play a crucial role in its interaction with nicotine in tobacco products. It enhances the palatability of cigarettes and may reinforce nicotine dependence by masking the harshness of smoke . Research indicates that menthol smokers experience shorter time-to-first cigarette upon waking compared to non-menthol smokers, suggesting higher addiction levels .

Case Study: Impact on Smoking Behavior

A comprehensive analysis found that menthol cigarette smokers had significantly lower quit rates compared to non-menthol smokers. This effect is attributed to menthol's ability to enhance the sensory experience associated with smoking, thereby reinforcing smoking behavior and dependence .

Applications De Recherche Scientifique

Medical Applications

Analgesic Properties

(+/-)-Menthol is widely recognized for its analgesic effects. It activates the transient receptor potential melastatin 8 (TRPM8) channel, which provides a cooling sensation that can alleviate pain. Studies have shown that menthol can reduce mechanical allodynia and thermal hyperalgesia in rodent models of neuropathic pain. For instance, Proudfoot et al. (2006) demonstrated that menthol applied peripherally or centrally significantly increased pain thresholds in response to noxious stimuli .

Cognitive Enhancement in Alzheimer's Disease

Recent research indicates that inhaling menthol may improve cognitive function in Alzheimer's disease models. A study revealed that repeated short exposures to menthol modulated the immune system and reduced levels of interleukin-1-beta (IL-1β), a protein associated with cognitive decline . This suggests potential therapeutic applications for menthol in neurodegenerative diseases.

Topical Applications

Menthol is commonly used in topical analgesics for muscle pain relief and as an antipruritic agent to alleviate itching. It is frequently combined with other compounds like camphor and eucalyptus oil in formulations such as creams and gels (e.g., IcyHot) .

Cosmetic Applications

In cosmetics, this compound serves as a cooling agent in products like shampoos, conditioners, and aftershaves. Its ability to provide a refreshing sensation makes it a popular ingredient in personal care items. Furthermore, it is utilized in oral hygiene products such as toothpaste and mouthwash for its flavoring properties and breath-freshening effects .

Food and Beverage Industry

Menthol is extensively used as a flavoring agent in confectionery, liqueurs, chewing gums, and various food products. Its minty flavor enhances the sensory experience of these items while also providing a cooling effect that can mask undesirable tastes .

Tobacco Industry

In the tobacco sector, this compound is added to cigarettes to enhance flavor and reduce throat irritation caused by smoking. Research has shown that menthol may increase nicotine receptor density, potentially heightening the addictive properties of tobacco products . This has implications for public health, particularly among young smokers who are drawn to mentholated cigarettes.

Ergogenic Effects

Menthol has been studied for its ergogenic effects in sports performance. Topical application or mouth rinsing with menthol can improve exercise performance in hot environments by lowering thermal sensation and perceived exertion . These findings suggest its utility as a performance-enhancing aid for athletes.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Medical | Analgesic (pain relief), cognitive enhancement (Alzheimer's), topical analgesics |

| Cosmetics | Cooling agent in personal care products (shampoos, aftershaves) |

| Food & Beverage | Flavoring agent in candies, chewing gums, liqueurs |

| Tobacco | Flavor additive in cigarettes; enhances nicotine absorption |

| Sports Performance | Improves exercise performance by reducing thermal discomfort |

Propriétés

IUPAC Name |

1,2,2,6-tetradeuterio-3-methyl-6-propan-2-ylcyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/i6D2,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-JKQVIGAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(CCC(C1([2H])O)([2H])C(C)C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.